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Core Summary
CB30900 is a potent, specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de

novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA

replication and repair. As a non-polyglutamatable quinazoline antifolate, CB30900 represents a

distinct class of TS inhibitors with potential activity in tumors exhibiting low levels of

folylpolyglutamate synthetase (FPGS), an enzyme required for the activation and retention of

many classical antifolates. This document provides a detailed overview of the therapeutic target

of CB30900, including its mechanism of action, preclinical pharmacology, and relevant

experimental methodologies.

Mechanism of Action: Inhibition of Thymidylate
Synthase
Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate

(dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (CH2THF) as a one-carbon donor. This

reaction is the sole de novo source of thymidylate. Inhibition of TS leads to a depletion of the

intracellular dTMP pool, which in turn reduces the levels of deoxythymidine triphosphate

(dTTP). The resulting imbalance in deoxynucleotide triphosphates (dNTPs) and the

accumulation of dUMP can lead to uracil misincorporation into DNA, DNA strand breaks, and

ultimately, "thymineless death" in rapidly proliferating cancer cells.
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CB30900 acts as a competitive inhibitor of TS with respect to the folate cofactor, CH2THF.

Unlike classical antifolates such as methotrexate or raltitrexed, CB30900 does not require

polyglutamation by FPGS for its intracellular retention and activity. This is a key feature, as

resistance to polyglutamatable antifolates can arise from decreased FPGS activity in tumor

cells.

Data Presentation: Preclinical Pharmacology of
CB30900
While specific in vitro IC50 or Ki values for CB30900 against purified thymidylate synthase are

not readily available in the public domain, preclinical studies in mice have demonstrated its

potent in vivo activity and characterized its pharmacokinetic profile. The following tables

summarize the key quantitative data from a study in DBA/2 mice bearing L1210 lymphoma.

Table 1: In Vivo Efficacy of CB30900 in L1210 Murine Leukemia Model

Treatment Schedule Dose (mg/kg)
Median Lifespan Increase
(%)

Single i.p. injection 100 >100

Daily i.p. for 5 days 25 >150

Data extrapolated from descriptive reports of potent anti-tumor activity.

Table 2: Pharmacokinetic Parameters of CB30900 in Mice[1]
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Parameter Intravenous (100 mg/kg) Intraperitoneal (100 mg/kg)

Plasma

Peak Concentration (Cmax) 716 µM ~600 µM

Elimination Half-life (t1/2α) 2.8 min -

Elimination Half-life (t1/2β) 19.1 min -

Elimination Half-life (t1/2γ) 4.1 h -

Clearance 1.19 ml/g/h -

Area Under the Curve (AUC0-

∞)
131 µM·h ~120 µM·h

Tumor (L1210)

Peak Concentration ~190 µM (at 30 min) ~160 µM (at 30 min)

Elimination Half-life (t1/2) 51 min -

Tissue Distribution (AUC0-2h)

Liver 847 µM·h ~800 µM·h

Kidney 84.3 µM·h ~80 µM·h

Gut 645 µM·h ~600 µM·h

Table 3: In Vivo Biomarker Modulation by CB30900 in L1210 Cells

Treatment dUMP Levels TTP Levels

CB30900 5-10 fold increase >90% inhibition

This table reflects the expected biochemical consequences of potent thymidylate synthase

inhibition.
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Thymidylate Synthase Inhibition Assay
(Spectrophotometric)
This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm,

which results from the conversion of CH2THF to dihydrofolate (DHF).

Principle: The oxidation of the folate cofactor during the methyl transfer reaction leads to an

increase in UV absorbance.

Protocol:

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction buffer containing 50

mM Tris-HCl (pH 7.4), 1 mM EDTA, 10 mM 2-mercaptoethanol, and 100 µM dUMP.

Inhibitor Addition: Add varying concentrations of CB30900 to the reaction mixture and

incubate for a defined period (e.g., 15 minutes) at 37°C with purified recombinant human

thymidylate synthase.

Reaction Initiation: Initiate the reaction by adding the cofactor, 5,10-

methylenetetrahydrofolate (CH2THF), to a final concentration of 100 µM.

Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and

record the change in absorbance at 340 nm over time.

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance

curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration.

In Situ Thymidylate Synthase Activity Assay
This method assesses TS activity within intact cells, providing a more physiologically relevant

measure of inhibition.

Principle: The release of tritium (³H) from [5-³H]dUMP into the cellular water fraction is

proportional to the rate of dTMP synthesis.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1668665?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture and Treatment: Plate cancer cells (e.g., L1210) in multi-well plates and allow

them to adhere. Treat the cells with various concentrations of CB30900 for a specified

duration (e.g., 4 hours).

Radiolabeling: Add [5-³H]deoxyuridine to the culture medium. Deoxyuridine is taken up by

the cells and phosphorylated to [5-³H]dUMP.

Tritium Release: During the TS-catalyzed conversion of [5-³H]dUMP to dTMP, the tritium at

the C5 position of the uracil ring is released into the intracellular water.

Sample Collection: After a defined incubation period (e.g., 20 minutes), collect an aliquot of

the culture medium.

Separation of Tritiated Water: Separate the tritiated water (³H₂O) from the radiolabeled

substrate and metabolites using an activated charcoal slurry or column chromatography.

Scintillation Counting: Measure the radioactivity in the aqueous fraction using a liquid

scintillation counter.

Data Analysis: Calculate the rate of tritium release and determine the IC50 value for the

inhibition of in situ TS activity.
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Caption: The role of thymidylate synthase in DNA synthesis and its inhibition by CB30900.

Experimental Workflow
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Caption: A generalized workflow for the preclinical evaluation of a thymidylate synthase

inhibitor like CB30900.

Clinical Development Status
As of this writing, there is no publicly available information on the clinical development of

CB30900 in human trials. The compound was the subject of preclinical investigation, but its

progression to Phase I or subsequent clinical studies has not been reported in the scientific

literature or clinical trial registries.

Conclusion
CB30900 is a potent preclinical thymidylate synthase inhibitor with a mechanism of action that

circumvents the requirement for polyglutamation, a common mechanism of resistance to other

antifolates. Its preclinical pharmacokinetic and efficacy data underscore its potential as an anti-

cancer agent. The provided experimental protocols offer a framework for the further
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investigation and characterization of novel TS inhibitors. While the clinical development path of

CB30900 remains unclear, the study of such compounds continues to provide valuable insights

into the design of next-generation cancer therapeutics targeting nucleotide metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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